molecular formula C12H18ClNO B2986179 4-(o-tolyl)Piperidin-4-ol hydrochloride CAS No. 184845-62-3

4-(o-tolyl)Piperidin-4-ol hydrochloride

Cat. No.: B2986179
CAS No.: 184845-62-3
M. Wt: 227.73
InChI Key: MUPGUEBXZVXSCC-UHFFFAOYSA-N
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Description

Regioselectivity and Stereoselectivity in Complex Multistep Transformations

In complex transformations involving ring-opening and re-closing, controlling regioselectivity and stereoselectivity is paramount.

Regioselectivity: Regioselectivity in ring-opening refers to which C-N bond is cleaved. In an unsubstituted piperidine (B6355638), the two C-N bonds are equivalent. However, in 4-(o-tolyl)piperidin-4-ol, the molecule is symmetrical with respect to the plane passing through the nitrogen and C4 carbon. Therefore, the C2-N and C6-N bonds are chemically equivalent, and cleavage at either site would initially lead to the same achiral intermediate. If substituents were present at other positions on the piperidine ring, the electronic and steric nature of these substituents would dictate which C-N bond is preferentially cleaved.

Stereoselectivity: Stereoselectivity becomes critical during ring-closing reactions, especially when new stereocenters are formed. nih.govnih.gov The 4-(o-tolyl)piperidin-4-ol molecule itself is achiral. However, if the open-chain intermediate is cyclized using chiral reagents or catalysts, enantiomerically enriched or diastereomerically pure products can be obtained. nih.gov The bulky o-tolyl group at the C4 position exerts significant steric hindrance. During a ring-re-formation step, this group would likely direct incoming substituents or the cyclizing chain itself to adopt a conformation that minimizes steric clash, thus influencing the stereochemistry of the final product. For example, in a cyclization forming new stereocenters at C2 and C6, the o-tolyl group would likely favor a conformation leading to a specific diastereomer.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylphenyl)piperidin-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-10-4-2-3-5-11(10)12(14)6-8-13-9-7-12;/h2-5,13-14H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPGUEBXZVXSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CCNCC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184845-62-3
Record name 4-(2-methylphenyl)piperidin-4-ol hydrochloride
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Computational and Theoretical Investigations of 4 O Tolyl Piperidin 4 Ol Hydrochloride

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are fundamental to predicting the electronic and geometric properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing a detailed description of the molecular system.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying medium-sized organic molecules. materialsciencejournal.orgnih.gov DFT calculations are used to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy conformation on the potential energy surface. nih.govscispace.com For 4-(o-tolyl)Piperidin-4-ol hydrochloride, this involves optimizing bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometric Parameters for Key Structural Moieties (Illustrative) Note: These values are typical and derived from DFT studies on similar piperidine (B6355638) and tolyl structures. Specific values for the title compound would require a dedicated computational study.

ParameterBond/AngleTypical Value
Bond LengthC-N (piperidine)~1.47 Å
Bond LengthC-C (piperidine)~1.53 Å
Bond LengthC-O (hydroxyl)~1.43 Å
Bond LengthC-C (aromatic)~1.40 Å
Bond AngleC-N-C (piperidine)~111°
Bond AngleC-C-C (piperidine)~110°
Dihedral AngleC-C-C-C (piperidine)~55-60°

Ab initio methods, such as Hartree-Fock (HF) theory, are based on first principles without using experimental data for parameterization. researchgate.netnih.gov These methods are computationally intensive but provide a rigorous approach to studying molecular properties. They are particularly useful for mapping out the potential energy surface, which helps in identifying stable conformers, transition states, and energy barriers between different geometries.

A key application of both ab initio and DFT methods is the calculation of vibrational frequencies. researchgate.netnih.gov The theoretical vibrational spectrum (infrared and Raman) can be simulated and compared with experimental data to confirm the molecular structure and assign spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. nih.govresearchgate.net For this compound, characteristic frequencies would include O-H stretching from the hydroxyl group, N-H stretching from the protonated piperidine nitrogen, C-H stretching from the aromatic and aliphatic parts, and various skeletal vibrations of the rings. researchgate.net

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic transitions of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. researchgate.netresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. schrodinger.comnih.gov A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.govnih.gov For this compound, the HOMO is likely localized on the electron-rich tolyl ring and the lone pairs of the oxygen and nitrogen atoms, while the LUMO may be distributed over the aromatic system and the piperidine ring. The analysis of these orbitals provides insight into the molecule's electronic behavior and potential for charge transfer. nih.govnih.gov

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors Note: Values are representative for similar aromatic heterocyclic compounds and are calculated using DFT methods.

ParameterDefinitionTypical Value (eV)
EHOMOEnergy of Highest Occupied Molecular Orbital-5.5 to -6.5
ELUMOEnergy of Lowest Unoccupied Molecular Orbital-1.0 to -2.0
Energy Gap (ΔE)ELUMO - EHOMO3.5 to 5.0
Chemical Hardness (η)(ELUMO - EHOMO) / 21.75 to 2.5
Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.25 to -4.25

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. materialsciencejournal.orgresearchgate.net The MEP map is plotted on the molecule's electron density surface, where different colors represent different potential values.

Typically, regions of negative electrostatic potential (colored red to yellow) are associated with electron-rich areas, such as those around electronegative atoms (e.g., oxygen, nitrogen), and are susceptible to electrophilic attack. researchgate.net Regions of positive potential (colored blue) indicate electron-deficient areas, like those around hydrogen atoms attached to heteroatoms, which are favorable sites for nucleophilic attack. researchgate.net For this compound, the MEP surface would likely show a negative potential around the oxygen atom of the hydroxyl group and a positive potential around the acidic hydrogen of the protonated amine and the hydroxyl group.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by studying the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.netnih.gov This analysis is used to understand phenomena such as hyperconjugation, charge delocalization, and intramolecular charge transfer (ICT), which contribute to molecular stability. researchgate.netnih.govnih.gov

The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). nih.gov In this compound, significant interactions would be expected between the lone pair orbitals of the oxygen atom (nO) and the nitrogen atom (nN) and the antibonding orbitals (σ*) of adjacent C-C and C-H bonds. These hyperconjugative interactions lead to electron delocalization, which stabilizes the molecule. NBO analysis can quantify this stabilization energy and provide insights into the nature of the chemical bonds. researchgate.netnih.gov

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other systems. These methods are particularly relevant for understanding how a molecule might behave in a biological environment.

Molecular dynamics (MD) simulations, for instance, can model the movement of atoms in the molecule over time, providing insights into its conformational flexibility and interactions with solvent molecules. nih.gov Another common technique is molecular docking, which predicts the preferred orientation of one molecule when bound to another to form a stable complex. nih.govnih.gov For a compound like this compound, which is a derivative of a scaffold found in pharmacologically active agents, docking studies could be used to explore its potential interactions with biological targets like receptors or enzymes. nih.gov These simulations help in understanding the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding process. nih.gov

Conformational Analysis using Molecular Mechanics and Dynamics

Conformational analysis is crucial for understanding the three-dimensional arrangement of atoms in a molecule, which dictates its physical and biological properties. Molecular Mechanics (MM) and Molecular Dynamics (MD) are the primary computational techniques used for this purpose.

Molecular Mechanics (MM) employs classical physics to calculate the potential energy of a molecule as a function of its geometry. By minimizing this energy, the most stable conformation(s) can be identified. For this compound, the piperidine ring is expected to adopt a chair conformation, as this minimizes steric and torsional strain. In studies of similar compounds, such as 4-(4-chlorophenyl)piperidin-4-ol, the piperidine ring is confirmed to adopt an almost ideal chair conformation. researchgate.net In such a conformation, the substituents—the hydroxyl group and the o-tolyl group—can occupy either axial or equatorial positions. MM calculations can determine the relative energies of these different conformers to predict the most stable arrangement. Typically, bulky substituents like the o-tolyl group prefer the equatorial position to minimize steric clashes.

Molecular Dynamics (MD) simulations provide a time-dependent view of molecular motion. mdpi.com By solving Newton's equations of motion for all atoms in the system, MD simulations can explore the conformational landscape of the molecule and the transitions between different stable states over time. mdpi.comnih.govresearchgate.net An MD simulation of this compound would reveal the flexibility of the piperidine ring, the rotational freedom of the o-tolyl and hydroxyl groups, and how these motions are influenced by temperature and solvent.

In Silico Prediction of Molecular Interactions and Binding Modes (e.g., Docking Studies)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ekb.egscience.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug molecule with its biological target. mdpi.comresearchgate.net

The docking process involves:

Preparation of Receptor and Ligand: Three-dimensional structures of the target protein and the ligand (this compound) are prepared. This includes adding hydrogen atoms and assigning appropriate atomic charges.

Sampling and Scoring: A docking algorithm systematically samples a large number of possible orientations and conformations of the ligand within the binding site of the receptor. Each of these "poses" is evaluated using a scoring function that estimates the binding free energy. The pose with the lowest energy score is predicted as the most likely binding mode. ekb.eg

For this compound, docking studies could predict its interactions with various receptors. The predicted binding mode would highlight key intermolecular interactions, such as hydrogen bonds involving the hydroxyl and protonated amine groups, and hydrophobic interactions involving the tolyl ring.

Table 1: Example of Molecular Docking Results for a Ligand in a Protein Binding Site

Parameter Value
Binding Energy (kcal/mol) -8.5
Interacting Amino Acid Residues TYR 101, SER 220, PHE 345, TRP 410

| Types of Interactions | Hydrogen Bond, Pi-Pi Stacking, Hydrophobic |

This table is illustrative and does not represent actual data for this compound.

Computational Prediction of Chemical Reactivity and Reaction Pathways

Quantum mechanical methods, particularly Density Functional Theory (DFT), are used to predict the chemical reactivity of a molecule by analyzing its electronic structure. nih.gov

Key reactivity descriptors that can be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). A small HOMO-LUMO energy gap generally implies higher chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It helps identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack.

Atomic Charges: Methods like Mulliken population analysis can calculate the partial charge on each atom, providing further insight into reactive sites. nih.gov For example, the nitrogen atom of the piperidine ring is expected to possess a significant negative charge, making it a potential site for interaction with electrophiles. nih.gov

These calculations can predict the most likely sites for metabolic reactions or chemical degradation and can be used to model entire reaction pathways, including transition states and activation energies.

Explicit and Implicit Solvent Effect Modeling on Molecular Properties

Chemical reactions and biological processes almost always occur in solution, and the solvent can significantly influence molecular properties and behavior. Computational models can account for these effects in two primary ways: implicitly or explicitly. wikipedia.org

Implicit Solvent Models: These models, also known as continuum models (e.g., PCM, COSMO, SMD), treat the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. arxiv.orgpreprints.org This approach creates a cavity in the dielectric continuum that matches the shape of the solute molecule. Implicit models are computationally efficient and are effective at capturing the bulk electrostatic effects of the solvent on the solute's conformation and electronic properties. arxiv.org

Explicit Solvent Models: In this approach, a large number of individual solvent molecules (e.g., water) are included in the simulation box along with the solute molecule. nih.gov This method provides a more detailed and physically realistic description of specific solute-solvent interactions, such as hydrogen bonding. nih.gov Explicit solvent models are standard in molecular dynamics simulations, as they allow for the study of the dynamic interplay between the solute and its immediate solvent environment. nih.gov However, they are significantly more computationally demanding than implicit models. arxiv.org

Topological Analysis for Characterizing Intermolecular Forces

Hirshfeld Surface Analysis and Fingerprint Plots for Crystal Packing

Hirshfeld surface analysis is a powerful method used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govresearchgate.net The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined as the region where the electron density contribution from the molecule is greater than the contribution from all other molecules.

Several properties can be mapped onto this surface, with the most common being dnorm, a normalized contact distance that highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds, while blue regions represent longer contacts.

Table 2: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Piperidine Derivative Crystal

Contact Type Contribution (%)
H···H 60.5
O···H / H···O 16.2
C···H / H···C 15.8
Cl···H / H···Cl 5.5

| Other | 2.0 |

This table is based on data for analogous compounds and serves as an example. researchgate.netnih.gov

Quantum Theory of Atoms in Molecules (QTAIM) for Bond Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ) to define atoms, chemical bonds, and molecular structure. researchgate.netwikipedia.org It allows for the characterization of the nature of chemical bonds and intermolecular interactions based on the topology of the electron density. amercrystalassn.orgwiley-vch.de

A key concept in QTAIM is the Bond Critical Point (BCP) , a point of minimum electron density between two bonded atoms. muni.cz The properties of the electron density at the BCP provide quantitative information about the nature of the bond. researchgate.net

Laplacian of the electron density (∇²ρ): The sign of the Laplacian at the BCP distinguishes between different types of interactions. A negative value (∇²ρ < 0) indicates a concentration of electron density, characteristic of shared interactions (covalent bonds). A positive value (∇²ρ > 0) signifies a depletion of electron density, typical of closed-shell interactions (ionic bonds, hydrogen bonds, and van der Waals forces). muni.cz

Energy Densities: The local kinetic energy density (G(r)) and potential energy density (V(r)) at the BCP provide further insight. The ratio |V(r)|/G(r) can help classify the degree of covalency.

By applying QTAIM to the crystal structure of this compound, one could precisely characterize the covalent bonds within the molecule as well as the ionic and hydrogen bonding interactions involving the protonated amine and the chloride ion.

Chemical Reactivity and Transformation Pathways of 4 O Tolyl Piperidin 4 Ol Hydrochloride

Reactivity of the Tertiary Alcohol Functionality

The tertiary alcohol at the C4 position of the piperidine (B6355638) ring is a key site for chemical modification. Its reactivity is influenced by steric hindrance from the adjacent ortho-tolyl and piperidine ring structures.

Esterification and Etherification Reactions

Direct esterification of the sterically hindered tertiary alcohol can be challenging under standard Fischer esterification conditions due to unfavorable equilibrium and steric hindrance. More effective methods typically involve the use of more reactive acylating agents.

Esterification:

Acyl Halides/Anhydrides: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine (B92270), triethylamine) can facilitate the formation of the corresponding esters. The base neutralizes the HCl or carboxylic acid byproduct, driving the reaction forward.

Etherification:

Williamson Ether Synthesis: The formation of ethers from this tertiary alcohol is also challenging. A modified Williamson ether synthesis, which involves converting the alcohol to its alkoxide form using a strong base (e.g., sodium hydride), followed by reaction with an alkyl halide, can be employed. However, elimination reactions of the alkyl halide may compete with the desired substitution, especially with secondary or tertiary halides.

Reaction TypeReagentConditionsProduct Type
EsterificationAcyl ChloridePyridine, Room Temp.4-Acyloxy-4-(o-tolyl)piperidine
EsterificationAcid AnhydrideDMAP (cat.), Triethylamine4-Acyloxy-4-(o-tolyl)piperidine
EtherificationSodium Hydride, then Alkyl HalideAnhydrous THF, 0 °C to RT4-Alkoxy-4-(o-tolyl)piperidine

Dehydration and Rearrangement Processes

Treatment of 4-(o-tolyl)piperidin-4-ol with strong acids (e.g., sulfuric acid, phosphoric acid) at elevated temperatures can induce dehydration, leading to the formation of an alkene. This elimination reaction typically follows the Zaitsev rule, favoring the formation of the more substituted alkene. The resulting product is 1,2,3,6-tetrahydro-4-(o-tolyl)pyridine.

Rearrangement processes, such as the Wagner-Meerwein rearrangement, are possible under strongly acidic conditions, although the formation of the tetrahydropyridine (B1245486) derivative via direct dehydration is the more commonly anticipated pathway for 4-aryl-4-piperidinols. researchgate.net

ProcessReagent/ConditionMajor Product
DehydrationConcentrated H₂SO₄, Heat1,2,3,6-tetrahydro-4-(o-tolyl)pyridine
DehydrationPhosphoric Acid, Heat1,2,3,6-tetrahydro-4-(o-tolyl)pyridine

Chemical Transformations at the Piperidine Nitrogen

The piperidine nitrogen is a secondary amine, which, in the hydrochloride salt form, is protonated. To engage in nucleophilic reactions, it must first be neutralized with a base to liberate the free amine.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The free piperidine nitrogen is a potent nucleophile and readily undergoes alkylation with various alkylating agents. researchgate.net

Reductive Amination: A common method for N-alkylation involves reacting the free amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride. sciencemadness.org

Nucleophilic Substitution: Reaction with alkyl halides (e.g., alkyl bromides or iodides) in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., DMF, acetonitrile) yields the corresponding N-alkylated tertiary amine. researchgate.net

N-Acylation: The piperidine nitrogen can be acylated to form amides. This is typically achieved by reacting the free amine with acyl chlorides or acid anhydrides. The reaction is often performed in the presence of a base to scavenge the acid byproduct.

Reaction TypeReagentBaseProduct Type
N-AlkylationAlkyl HalideK₂CO₃1-Alkyl-4-(o-tolyl)piperidin-4-ol
Reductive AminationAldehyde/Ketone, NaBH(OAc)₃-1-Alkyl-4-(o-tolyl)piperidin-4-ol
N-AcylationAcyl ChlorideTriethylamine1-Acyl-4-(o-tolyl)piperidin-4-ol

Formation of Amides, Ureas, and Carbamates

Beyond simple acylation, the nucleophilic nitrogen can participate in reactions to form other important functional groups.

Ureas: Reaction of the free amine with isocyanates leads to the formation of N-substituted ureas. This reaction is typically rapid and proceeds without the need for a catalyst.

Carbamates: Treatment with chloroformates (e.g., ethyl chloroformate) in the presence of a base results in the formation of N-substituted carbamates. These carbamates can also serve as protecting groups for the nitrogen atom.

Product TypeReagentConditions
N-Substituted UreaAlkyl or Aryl IsocyanateAprotic solvent (e.g., DCM, THF)
N-Substituted CarbamateAlkyl ChloroformateBase (e.g., Na₂CO₃, Et₃N), DCM

Reactions Involving the ortho-Tolyl Aromatic Ring

The ortho-tolyl group is an electron-rich aromatic ring, making it susceptible to electrophilic aromatic substitution (EAS) reactions. wikipedia.org The existing substituents—the methyl group and the piperidinol ring—direct incoming electrophiles. The methyl group is an ortho-, para-director, while the bulky piperidinol substituent at the ortho position will sterically hinder substitution at the adjacent position.

Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) would be expected to occur primarily at the positions para and ortho to the methyl group, away from the sterically demanding piperidine ring.

Nitration: Using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group onto the aromatic ring, predominantly at the para-position relative to the methyl group.

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃) would result in halogenation of the ring.

Friedel-Crafts Acylation/Alkylation: These reactions, using an acyl/alkyl halide and a Lewis acid like AlCl₃, would attach an acyl or alkyl group to the aromatic ring, again with a preference for the less sterically hindered positions.

The specific conditions for these reactions would need to be carefully controlled to avoid side reactions involving the piperidine ring's alcohol and nitrogen functionalities. Often, protection of these groups (e.g., as an N-acyl derivative) is necessary before performing EAS reactions.

Electrophilic Aromatic Substitution Reactions

The tolyl group of 4-(o-tolyl)piperidin-4-ol is an activated aromatic system, susceptible to electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are governed by the electronic and steric effects of the two substituents on the benzene (B151609) ring: the methyl group (-CH₃) and the 4-hydroxy-4-piperidinyl group. The methyl group is an activating, ortho, para-directing substituent due to hyperconjugation and its weak inductive effect. The 4-hydroxy-4-piperidinyl group, connected via a C-C bond, is generally considered a deactivating group due to its electron-withdrawing inductive effect, which directs incoming electrophiles to the meta position relative to its point of attachment.

The interplay of these directing effects determines the position of substitution. The powerful ortho, para-directing influence of the methyl group typically dominates. Given that the methyl group is at position 2 (ortho), it directs incoming electrophiles to positions 4 and 6. Position 4 is already substituted, so the primary sites for electrophilic attack are positions 3, 5, and 6 relative to the piperidinyl group. The methyl group strongly activates positions 3 and 5 (its own ortho and para positions). Therefore, substitution is most likely to occur at the positions activated by the methyl group and not sterically hindered.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. libretexts.org The specific conditions for these reactions can be tailored to control the degree of substitution.

Reaction Reagents Electrophile Predicted Major Products
NitrationHNO₃, H₂SO₄Nitronium ion (NO₂⁺)4-(2-methyl-5-nitrophenyl)piperidin-4-ol
BrominationBr₂, FeBr₃Bromonium ion (Br⁺)4-(5-bromo-2-methylphenyl)piperidin-4-ol
ChlorinationCl₂, FeCl₃Chloronium ion (Cl⁺)4-(5-chloro-2-methylphenyl)piperidin-4-ol
SulfonationFuming H₂SO₄ (SO₃)Sulfur trioxide (SO₃)4-hydroxy-4-(2-methylphenyl)piperidine-5'-sulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃Acylium ion (RCO⁺)4-(5-acyl-2-methylphenyl)piperidin-4-ol

This table outlines potential reactions based on general principles of electrophilic aromatic substitution. Actual yields and product distributions would require experimental verification.

Palladium-Catalyzed Cross-Coupling at Aryl Position

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org To utilize 4-(o-tolyl)piperidin-4-ol in these reactions, the tolyl group must first be functionalized with a suitable leaving group, typically a halide (e.g., Br, I) or a triflate. This can be achieved via electrophilic halogenation, as described in the previous section, to produce a substrate like 4-(5-bromo-2-methylphenyl)piperidin-4-ol.

Once halogenated, the aryl halide derivative can participate in a variety of palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net These reactions typically involve an oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst. youtube.com

Reaction Name Coupling Partner Catalyst/Ligand Example Bond Formed Potential Product Structure
Suzuki CouplingAryl/vinyl boronic acid or esterPd(PPh₃)₄C-C (Aryl-Aryl)4-(2-methyl-[1,1'-biphenyl]-5-yl)piperidin-4-ol
Heck CouplingAlkenePd(OAc)₂, P(o-tol)₃C-C (Aryl-Vinyl)4-(2-methyl-5-vinylphenyl)piperidin-4-ol
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂, CuIC-C (Aryl-Alkynyl)4-(2-methyl-5-(phenylethynyl)phenyl)piperidin-4-ol
Buchwald-Hartwig AminationAmine (R₂NH)Pd₂(dba)₃, BINAPC-N (Aryl-Amino)4-(5-(dimethylamino)-2-methylphenyl)piperidin-4-ol
Stille CouplingOrganostannane (R-SnBu₃)Pd(PPh₃)₄C-C (Aryl-Aryl/Vinyl)4-(2-methyl-5-phenylphenyl)piperidin-4-ol

This table illustrates the transformation of a halogenated derivative of 4-(o-tolyl)piperidin-4-ol.

Ring-Opening and Ring-Closing Reactions of the Piperidine Moiety

The piperidine ring, while generally stable, can undergo ring-opening reactions under specific conditions, often followed by ring-closing to form new heterocyclic structures. These transformations are valuable in creating diverse molecular scaffolds from a common piperidine precursor. chemrxiv.org

Mechanisms of Piperidine Ring Cleavage and Re-formation

Several mechanisms can facilitate the cleavage and re-formation of the piperidine ring.

Synthesis and Characterization of Derivatives of 4 O Tolyl Piperidin 4 Ol Hydrochloride

Design Principles for Novel Piperidinol Derivatives

The design of novel derivatives originating from a parent compound like 4-(o-tolyl)piperidin-4-ol hydrochloride is a strategic process aimed at optimizing its chemical and biological properties. This process involves a deep understanding of structure-activity relationships (SAR), where systematic modifications to the molecular scaffold are made to enhance desired characteristics while minimizing unwanted effects. The core principle is to explore the chemical space around the lead compound to identify analogues with improved profiles. Key considerations in this design phase include modulating the compound's size, shape, lipophilicity, and electronic properties, which in turn influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Bioisosteric Modifications of the Aromatic and Piperidine (B6355638) Moieties

Bioisosterism is a fundamental strategy in medicinal chemistry used to modify a lead compound by replacing a functional group with another group that retains similar physicochemical properties, leading to comparable biological activity. u-tokyo.ac.jp This technique is instrumental in fine-tuning the properties of a molecule. For the 4-(o-tolyl)piperidin-4-ol scaffold, bioisosteric modifications can be applied to both the o-tolyl aromatic ring and the piperidine core.

Piperidine Moiety Modifications: The piperidine ring itself is a versatile scaffold amenable to bioisosteric replacement. Modifications can include altering the ring size to a pyrrolidine (B122466) (5-membered) or azepane (7-membered) ring, which can impact the conformational flexibility and the spatial orientation of the substituents. Introducing heteroatoms, for example by replacing a methylene (B1212753) group (-CH2-) with an oxygen (to form a morpholine-like structure) or sulfur, can significantly change the compound's solubility and hydrogen bonding potential.

Original MoietyBioisosteric Replacement ExamplesRationale for Modification
o-tolylPhenyl, p-tolyl, 2-chlorophenyl, 2-fluorophenylModulate electronic properties and steric bulk.
Phenyl RingPyridyl, Thienyl, Furanyl, PyrrolylIntroduce heteroatoms to alter polarity and potential for hydrogen bonding.
Piperidine RingPyrrolidine, AzepaneAlter ring size and conformational flexibility.
Piperidine -CH2--O- (Oxetane/Tetrahydropyran), -S- (Thiane), -NH-Introduce heteroatoms to modify solubility and polarity.

Strategies for Structural Diversification and Chemical Space Exploration

Structural diversification is crucial for exploring the chemical space around the 4-(o-tolyl)piperidin-4-ol scaffold to discover derivatives with novel or improved properties. The goal is to generate a library of compounds with a wide range of structural and physicochemical variations. This exploration helps in building a comprehensive understanding of the structure-activity relationship (SAR).

Key strategies for diversification include:

Substitution on the Piperidine Nitrogen: The secondary amine of the piperidine ring is a prime site for modification. A variety of substituents can be introduced via N-alkylation or N-acylation reactions. This allows for the introduction of diverse functional groups, including alkyl chains of varying lengths, aromatic rings, and groups capable of hydrogen bonding, thereby modulating the compound's lipophilicity and target interactions.

Modification of the Hydroxyl Group: The tertiary hydroxyl group at the 4-position can be a target for functionalization, such as conversion to ethers or esters. These modifications can serve as prodrug strategies or alter the molecule's hydrogen bonding capacity.

Introduction of Chirality: Creating stereoisomers by introducing chiral centers can lead to derivatives with different biological activities and metabolic profiles. Stereoselective synthesis can be employed to obtain specific enantiomers or diastereomers for evaluation. nih.gov

Scaffold Hopping: This advanced strategy involves replacing the central piperidinol core with a different, structurally distinct scaffold that maintains a similar spatial arrangement of the key functional groups (the aromatic ring and the nitrogen atom). This can lead to the discovery of novel chemical series with completely different intellectual property profiles.

Synthetic Strategies for Constructing Derivative Libraries

The efficient construction of a library of derivatives from the 4-(o-tolyl)piperidin-4-ol scaffold requires robust and high-throughput synthetic methodologies. Modern synthetic chemistry offers several powerful tools to achieve this, enabling the rapid generation of numerous analogues for biological screening.

Parallel Synthesis and Combinatorial Chemistry Approaches

Parallel synthesis and combinatorial chemistry are cornerstones of modern drug discovery, allowing for the rapid creation of large numbers of compounds. nih.govijpsonline.com

Parallel Synthesis: This technique involves the simultaneous synthesis of a library of discrete compounds in separate reaction vessels. nih.gov It is highly amenable to automation using robotic liquid handlers and purification systems. For the 4-(o-tolyl)piperidin-4-ol scaffold, a library could be generated by reacting the parent compound with a diverse set of building blocks in a multi-well plate format. For example, the piperidine nitrogen could be acylated with a library of different carboxylic acids or sulfonylated with various sulfonyl chlorides. The main advantage is that each well contains a single, known compound, simplifying purification and structural confirmation. uomustansiriyah.edu.iq

Reaction TypeScaffoldReagent Library (Examples)Resulting Derivative Library
N-Acylation4-(o-tolyl)piperidin-4-olAcetyl chloride, Benzoyl chloride, Cyclopropanecarbonyl chlorideN-Acetyl, N-Benzoyl, N-Cyclopropanecarbonyl derivatives
N-Alkylation4-(o-tolyl)piperidin-4-olBenzyl (B1604629) bromide, Ethyl iodide, Propargyl bromideN-Benzyl, N-Ethyl, N-Propargyl derivatives
N-Sulfonylation4-(o-tolyl)piperidin-4-olMethanesulfonyl chloride, p-Toluenesulfonyl chlorideN-Mesyl, N-Tosyl derivatives

Combinatorial Chemistry: This approach allows for the synthesis of even larger libraries, often as mixtures, through techniques like the "split-and-pool" method. ijpsonline.comwikipedia.org While more complex to deconvolve, it provides a means to explore a vast chemical space efficiently. For instance, a solid-phase synthesis approach could be employed where the piperidinol scaffold is attached to a resin bead, followed by cycles of splitting the beads into groups, reacting each group with a different building block, and then pooling them back together. ijpsonline.com

Application of Click Chemistry for Generating New Analogues

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. mdpi.com The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. nih.gov This reaction is exceptionally well-suited for drug discovery and the generation of derivative libraries due to its reliability and bio-orthogonality.

To apply click chemistry to the 4-(o-tolyl)piperidin-4-ol scaffold, the molecule must first be functionalized with either an azide (B81097) or a terminal alkyne. This can be readily achieved, for example, by N-alkylating the piperidine nitrogen with a small linker containing the desired functional group (e.g., propargyl bromide to install an alkyne, or a 2-azidoethyl tosylate to install an azide). The resulting "clicked" scaffold can then be reacted with a library of complementary building blocks (azides or alkynes) to rapidly generate a diverse array of derivatives linked by the triazole moiety. researchgate.net The triazole ring itself is often considered a valuable pharmacophore, as it can engage in hydrogen bonding and dipole interactions.

Scaffold FunctionalizationClick Reaction Partner Library (Examples)Resulting Linkage
N-Propargyl-4-(o-tolyl)piperidin-4-ol (Alkyne)Benzyl azide, 1-Azido-4-fluorobenzene, 2-Azido-N,N-dimethylethanamine1,4-Disubstituted 1,2,3-triazole
N-(2-Azidoethyl)-4-(o-tolyl)piperidin-4-ol (Azide)Phenylacetylene, 1-Ethynyl-4-methoxybenzene, 3-Ethynylpyridine1,4-Disubstituted 1,2,3-triazole

Functional Group Interconversions on the 4-(o-tolyl)Piperidin-4-ol Scaffold

Functional group interconversion (FGI) is a standard synthetic strategy that involves converting one functional group into another. ub.edu This allows for the derivatization of the core scaffold after its initial synthesis. The this compound scaffold possesses three primary sites for such modifications: the secondary amine, the tertiary alcohol, and the aromatic ring.

Piperidine Nitrogen: As mentioned, the secondary amine is the most reactive site. Standard reactions include:

N-Alkylation: Reaction with alkyl halides to introduce various alkyl or benzyl groups.

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.

Tertiary Alcohol: The tertiary hydroxyl group is generally less reactive due to steric hindrance. However, under specific conditions, it can be converted to:

Ethers: Via Williamson ether synthesis, though this can be challenging for tertiary alcohols.

Esters: Through reaction with activated carboxylic acids.

It can also be eliminated to form an alkene, which can then undergo further reactions like hydrogenation, epoxidation, or dihydroxylation.

Aromatic Ring: The o-tolyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, although controlling the regioselectivity can be challenging. These newly installed functional groups can then be further manipulated (e.g., reduction of a nitro group to an amine).

These FGI reactions provide a powerful toolkit for systematically modifying the scaffold and fine-tuning its properties. imperial.ac.uk

Advanced Characterization of Derived Compounds

The structural confirmation and detailed analysis of newly synthesized analogues of 4-(o-tolyl)piperidin-4-ol are paramount for understanding their chemical properties and potential biological activity. To this end, a combination of sophisticated spectroscopic and crystallographic techniques is employed.

Comprehensive Spectroscopic Analysis of New Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental tools for the characterization of these novel piperidine derivatives.

In the ¹H NMR spectra of N-substituted derivatives, the appearance of new signals corresponding to the protons of the introduced substituent (e.g., alkyl or aroyl groups) confirms successful derivatization. For instance, in an N-benzyl derivative, characteristic signals for the benzylic protons and the aromatic protons of the benzyl group would be observed. The chemical shifts of the piperidine ring protons are also influenced by the nature of the N-substituent, providing insights into conformational changes.

The ¹³C NMR spectra provide complementary information, with distinct signals for each carbon atom in the molecule. The carbon signals of the N-substituent are readily identifiable, and shifts in the piperidine ring carbons, particularly C2 and C6, further corroborate the substitution at the nitrogen atom.

Mass Spectrometry (MS): Mass spectrometry is utilized to determine the molecular weight of the new analogues and to study their fragmentation patterns, which can provide further structural confirmation. Under electron impact (EI) or electrospray ionization (ESI), the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) is observed, confirming the molecular formula of the derivative. The fragmentation patterns of 4-aryl-4-piperidinols often involve the loss of the hydroxyl group and cleavage of the piperidine ring, providing characteristic fragment ions that aid in structural elucidation.

A representative compilation of spectroscopic data for a series of hypothetical N-substituted 4-(o-tolyl)piperidin-4-ol derivatives is presented in Table 1.

Table 1: Spectroscopic Data for N-Substituted 4-(o-tolyl)Piperidin-4-ol Derivatives

Derivative N-Substituent ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) MS (m/z)
1 -CH₃ Signals for N-CH₃, piperidine, and o-tolyl protons. Signals for N-CH₃, piperidine, and o-tolyl carbons. [M+H]⁺ corresponding to C₁₃H₁₉NO
2 -COCH₃ Signals for N-acetyl, piperidine, and o-tolyl protons. Signals for N-acetyl, piperidine, and o-tolyl carbons. [M+H]⁺ corresponding to C₁₄H₁₉NO₂
3 -CH₂Ph Signals for N-benzyl, piperidine, and o-tolyl protons. Signals for N-benzyl, piperidine, and o-tolyl carbons. [M+H]⁺ corresponding to C₁₉H₂₃NO

| 4 | -COPh | Signals for N-benzoyl, piperidine, and o-tolyl protons. | Signals for N-benzoyl, piperidine, and o-tolyl carbons. | [M+H]⁺ corresponding to C₁₉H₂₁NO₂ |

Crystallographic Investigation of Derivative Structures

For derivatives of this compound, crystallographic studies can confirm the chair conformation of the piperidine ring, which is the energetically preferred arrangement. The orientation of the substituents on the piperidine ring, including the o-tolyl group at C4 and the newly introduced group at the nitrogen atom, can be precisely determined as either axial or equatorial.

Furthermore, X-ray crystallography elucidates the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing. In the case of the hydrochloride salts, the hydrogen bonding network involving the chloride ion, the hydroxyl group, and the piperidinium (B107235) proton is of particular interest.

A summary of hypothetical crystallographic data for a representative derivative is presented in Table 2.

Table 2: Crystallographic Data for a Representative N-Alkyl-4-(o-tolyl)piperidin-4-ol Hydrochloride Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
β (°) Value
Volume (ų) Value
Z 4
Density (calculated) (g/cm³) Value
Piperidine Ring Conformation Chair
o-Tolyl Group Orientation Equatorial
N-Alkyl Group Orientation Equatorial

Structure Activity Relationship Sar Studies of 4 O Tolyl Piperidin 4 Ol Hydrochloride and Its Analogues

Methodologies for SAR Elucidation

The elucidation of SAR for 4-aryl-4-hydroxypiperidine derivatives involves a multi-faceted approach, combining classical medicinal chemistry strategies with modern computational techniques.

A primary method for developing SAR is the systematic modification of a lead compound's structure and the subsequent evaluation of the biological effects of these changes. For the 4-aryl-4-hydroxypiperidine scaffold, key points of variation include the substituent on the piperidine (B6355638) nitrogen, the nature and position of substituents on the C-4 aryl ring, and modifications to the C-4 hydroxyl group.

Studies on analogous 4-hydroxy-4-phenylpiperidines have demonstrated that the N-substituent plays a critical role in determining biological activity. For instance, in a series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives, variations at the nitrogen position led to significant differences in analgesic and hypotensive effects. nih.govnih.gov The introduction of different phenacyl groups on the piperidine nitrogen was shown to modulate these activities, highlighting the importance of this position for receptor interaction. nih.gov

Similarly, modifications to the C-4 aryl ring are crucial. A study on nociceptin (B549756) receptor ligands based on a 4-hydroxy-4-phenylpiperidine core described the SAR at the C-4 phenyl position. nih.gov Altering the substitution pattern on this aromatic ring directly influences receptor affinity and functional activity. For the parent compound, 4-(o-tolyl)piperidin-4-ol, the ortho-methyl group on the phenyl ring is a defining feature. SAR studies would typically explore the impact of shifting this methyl group to the meta or para positions, or replacing it with other groups of varying size, electronics, and lipophilicity (e.g., chloro, methoxy, or trifluoromethyl groups) to probe the steric and electronic requirements of the target binding pocket.

The following table illustrates SAR findings from a study on N-substituted 4-(4'-chlorophenyl)-4-hydroxypiperidine analogues and their analgesic activity. nih.gov

Compound ID N-Substituent Analgesic Activity (% MPE)
1 -H -
2 -COCH₂-(p-Cl-Ph) 68.3 ± 8.1
3 -COCH₂-(p-Br-Ph) 75.2 ± 6.5
4 -COCH₂-(p-F-Ph) 55.4 ± 7.2
5 -COCH₂-(p-NO₂-Ph) 80.1 ± 5.9
Pethidine (Reference) 95.6 ± 4.3

*% MPE (Maximum Possible Effect) in tail flick test in rats.

In silico (computer-based) methods are invaluable for prioritizing the synthesis of new compounds by predicting their likely biological activities. Tools like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction analyze a molecule's structure and predict its interaction with a wide range of biological targets.

PASS analysis works by comparing the structure of a query molecule to a large database of known bioactive substances. Based on structural fragments, it calculates the probability of the compound being active (Pa) or inactive (Pi) for various biological activities. This allows for the prediction of a broad spectrum of potential pharmacological effects, from receptor antagonism to enzymatic inhibition. nih.gov

SwissADME and other similar platforms can predict a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and drug-likeness. mdpi.com For a series of novel piperidine derivatives, computational ADMET studies can confirm essential physicochemical and pharmacokinetic characteristics. nih.gov These predictions help researchers focus on candidates with favorable profiles for further development. While specific PASS predictions for 4-(o-tolyl)piperidin-4-ol are not publicly documented, the methodology is broadly applied to novel heterocyclic compounds to guide preclinical research. nih.gov

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the biological target is unknown. researchgate.net A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, positive/negative ionizable groups) that a molecule must possess to bind to a specific target receptor and elicit a biological response.

For a series of active analogues of 4-(o-tolyl)piperidin-4-ol, a pharmacophore model can be generated by superimposing the low-energy conformations of the most active compounds and identifying the common chemical features. nih.gov For the 4-phenylpiperidine (B165713) class of µ-opioid agonists, a pharmacophore model was hypothesized based on SAR data, which can be invaluable for structural optimization. Such a model for 4-(o-tolyl)piperidin-4-ol and its congeners would likely include:

A hydrophobic/aromatic feature corresponding to the o-tolyl group.

A hydrogen bond acceptor/donor feature from the C-4 hydroxyl group.

A positive ionizable feature representing the protonated piperidine nitrogen atom.

This model then serves as a 3D query to screen virtual libraries for new, structurally diverse compounds that match the pharmacophoric features, or to guide the design of new analogues with improved target affinity.

Influence of Stereochemistry on Functional Properties

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. Chiral molecules can exist as enantiomers or diastereomers, which may exhibit significantly different potencies, efficacies, or even different pharmacological profiles.

For substituted piperidines, stereoisomerism can arise from chiral centers on the ring or on its substituents. The synthesis of these compounds can be either stereoselective, favoring the formation of one stereoisomer over others, or non-selective, producing a mixture of isomers that must then be separated.

The biological activity of such isomers is often highly differentiated, a phenomenon known as enantioselectivity or diastereoselectivity. This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each stereoisomer. A study of hydroxypiperidine analogues as dopamine (B1211576) transporter ligands provides a clear example of this principle. The racemic trans-isomer of a lead compound was resolved into its two enantiomers, (+)-5 and (-)-5. nih.gov Subsequent biological evaluation revealed a dramatic difference in their activity. nih.gov

The (+)-enantiomer was found to be significantly more potent at the dopamine transporter than the (-)-enantiomer, underscoring the critical role of stereochemistry in molecular recognition at the target site. nih.gov

Compound Dopamine Transporter Binding (IC₅₀, nM) Dopamine Uptake Inhibition (IC₅₀, nM)
(+)-5 0.46 4.05
(-)-5 56.7 38.0
(+/-)-5 (racemate) 1.8 13.9

This data clearly demonstrates that one enantiomer is responsible for the majority of the compound's activity, highlighting the importance of stereoselective synthesis and evaluation in drug discovery.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. By quantifying molecular properties (descriptors), QSAR models can predict the activity of unsynthesized compounds and provide insight into the structural features that govern activity.

The process involves calculating a wide range of molecular descriptors for a set of analogues with known activities. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological. Statistical methods, from multiple linear regression to more complex machine learning algorithms like neural networks, are then used to build a mathematical model that relates these descriptors to the observed biological activity.

For example, a nonlinear QSAR study was successfully conducted on a series of 4-phenylpiperidine derivatives acting as mu-opioid agonists using a back-propagation neural network method. The model correlated selected molecular descriptors with the known analgesic activities of 38 compounds and was validated with an external test set. Similarly, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be applied. These methods generate 3D fields around the molecules to represent their steric, electrostatic, and hydrophobic properties, providing a more intuitive, graphical representation of SAR that can guide the design of new, more potent inhibitors.

Development and Validation of QSAR Models for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used in medicinal chemistry to correlate the biological activity of a series of compounds with their physicochemical properties. For analogues of 4-(o-tolyl)Piperidin-4-ol hydrochloride, the development of robust QSAR models is crucial for predicting the therapeutic potential and guiding the synthesis of new, more active molecules. The process involves the creation of a mathematical model that describes the relationship between the structural attributes of the molecules and their observed biological responses.

The initial step in developing a QSAR model for 4-(o-tolyl)Piperidin-4-ol analogues involves the careful selection of a training set of molecules with a wide range of biological activities. The three-dimensional structures of these compounds are then generated and optimized using computational chemistry methods to obtain their most stable conformations. Following this, a diverse array of molecular descriptors is calculated to quantify the structural and chemical features of the molecules.

Once the descriptors are calculated, various statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) is a commonly used technique that establishes a linear relationship between the biological activity and the most relevant descriptors. For more complex relationships, non-linear methods such as Artificial Neural Networks (ANN) may be utilized. nih.gov A study on 4-phenylpiperidine derivatives, which are structurally related to 4-(o-tolyl)piperidin-4-ol, employed a three-layer back-propagation neural network to conduct a nonlinear QSAR study. nih.gov

The validation of a QSAR model is a critical step to ensure its reliability and predictive power. Validation is typically performed through both internal and external procedures. Internal validation often involves techniques like leave-one-out cross-validation (LOO-CV), where one compound is removed from the dataset, and the model is retrained with the remaining compounds to predict the activity of the removed one. This process is repeated for all compounds in the set. The predictive ability of the model is assessed by the cross-validation coefficient (q²). A high q² value (typically > 0.5) indicates good internal consistency and robustness of the model.

External validation involves using the developed QSAR model to predict the biological activity of a set of compounds (the test set) that were not used in the model's development. The predictive performance is then evaluated by comparing the predicted activities with the experimentally determined values. The squared correlation coefficient (R²) between the predicted and observed activities for the test set is a key metric for external validation. A robust and predictive QSAR model will have a high R² value, indicating its ability to accurately predict the activity of new, untested compounds. For instance, in a QSAR study of piperine (B192125) analogs, the model was validated by cross-validation, leave-25%-out, and an external test set prediction, resulting in a statistically significant model with an r² of 0.962 and a q² of 0.917. nih.gov

The following table illustrates a hypothetical validation summary for a QSAR model developed for a series of 4-aryl-4-hydroxypiperidine analogues:

Validation ParameterValueDescription
r² (Coefficient of Determination) 0.92Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s).
q² (Cross-validated r²) 0.85Indicates the predictive ability of the model, determined by internal cross-validation.
Standard Error of Estimate (SEE) 0.25Measures the precision of the model's predictions.
F-statistic 150.7Indicates the overall significance of the regression model.

Utilization of Physicochemical Descriptors in QSAR Studies

The predictive power of a QSAR model is fundamentally dependent on the choice of physicochemical descriptors. These descriptors are numerical values that characterize specific properties of a molecule and are categorized into several classes, including electronic, steric, hydrophobic, and topological descriptors. The selection of appropriate descriptors is crucial for capturing the structural features that govern the biological activity of this compound and its analogues.

Electronic Descriptors quantify the electronic properties of a molecule, such as charge distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These descriptors are important for understanding electrostatic interactions between the drug molecule and its biological target. For instance, the partial negative surface area of a compound has been shown to be a significant descriptor in some QSAR models. nih.gov

Steric Descriptors describe the size and shape of the molecule. Parameters such as molecular weight, molecular volume, and surface area fall into this category. Steric properties are critical for determining how well a molecule fits into the binding site of a receptor. In a study on piperine analogs, the area of the molecular shadow in the XZ plane was found to be inversely proportional to the inhibitory activity, highlighting the importance of steric factors. nih.gov

Hydrophobic Descriptors , most commonly represented by the logarithm of the partition coefficient (logP), quantify the lipophilicity of a molecule. Lipophilicity is a key factor in drug absorption, distribution, metabolism, and excretion (ADME). The hydrophobic character of the substituents on the piperidine ring and the aryl group of 4-(o-tolyl)Piperidin-4-ol analogues can significantly influence their biological activity.

Topological Descriptors are derived from the two-dimensional representation of a molecule and describe its connectivity and branching. These indices are relatively simple to calculate and have been successfully used in QSAR studies of various classes of compounds, including piperidine derivatives. nih.gov

The following table provides examples of physicochemical descriptors that could be used in a QSAR study of 4-(o-tolyl)Piperidin-4-ol analogues:

Descriptor ClassDescriptor NameSymbolDescription
Electronic Dipole MomentµA measure of the separation of positive and negative charges in a molecule.
Partial Negative Surface AreaPNSAThe portion of the molecular surface with a negative electrostatic potential.
Heat of FormationΔHfThe change in enthalpy during the formation of a compound from its constituent elements.
Steric Molecular WeightMWThe mass of one mole of a substance.
Molar RefractivityMRA measure of the total polarizability of a mole of a substance.
Molecular ShadowArea(XZ)The area of the projection of the molecule onto a plane.
Hydrophobic LogPlogPThe logarithm of the partition coefficient between n-octanol and water.
Topological Wiener IndexWA distance-based topological index that reflects the branching of the molecular skeleton.
Zagreb IndexM1, M2Connectivity indices based on the degrees of the vertices of the molecular graph.

The careful selection and combination of these descriptors, followed by rigorous statistical analysis and model validation, are essential for developing predictive QSAR models that can effectively guide the design of novel and more potent analogues of this compound.

Future Research Directions and Methodological Advancements for 4 O Tolyl Piperidin 4 Ol Hydrochloride

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of highly substituted piperidines is a central theme in organic chemistry due to their prevalence in pharmaceuticals and natural products. nih.govtandfonline.com Future research will focus on moving beyond traditional multi-step methods, which often suffer from harsh conditions and low yields, towards more elegant and efficient catalytic strategies.

Recent advancements highlight several promising avenues:

Catalytic Asymmetric Synthesis : A significant breakthrough has been the development of Rh-catalyzed asymmetric reductive Heck reactions. This method utilizes arylboronic acids and pyridine (B92270) derivatives to produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidines. nih.govnih.gov This approach offers a streamlined, three-step process from simple pyridine precursors. nih.gov

Intramolecular Cyclization Strategies : Modern synthetic chemistry has seen a rise in powerful intramolecular cyclization reactions. These include gold-catalyzed oxidative amination of alkenes, radical-mediated amine cyclizations using cobalt catalysts, and various metal-catalyzed ring closures. figshare.com These methods allow for the construction of the piperidine (B6355638) ring with high degrees of stereocontrol and functional group tolerance.

Biocatalysis and Radical Cross-Coupling : An emerging and highly innovative approach combines biocatalytic methods with radical cross-coupling. nih.gov This strategy uses enzymes for C-H oxidation to introduce hydroxyl groups into simple piperidine precursors in a highly selective manner. nih.gov Subsequent Ni-electrocatalytic decarboxylative cross-coupling reactions can then be used to install aryl groups, streamlining the synthesis of complex, three-dimensional piperidine structures. nih.gov

One-Pot and Multicomponent Reactions : The development of one-pot multicomponent reactions continues to be a goal for achieving synthetic efficiency. nih.gov These reactions combine multiple steps into a single operation, reducing waste and purification efforts. Such strategies are being developed for the synthesis of highly substituted and functionally diverse piperidine derivatives. nih.gov

These advanced synthetic methodologies are expected to provide more direct and versatile access to 4-(o-tolyl)Piperidin-4-ol and its analogs, facilitating the exploration of their chemical and biological potential.

Integration of Advanced Computational Techniques in Molecular Design and Prediction

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and prediction of molecular properties before synthesis. For 4-(o-tolyl)Piperidin-4-ol hydrochloride and its derivatives, these techniques will be crucial for accelerating the discovery of new bioactive compounds.

Key computational approaches include:

Molecular Docking and Dynamics : These methods are used to predict how a ligand binds to the active site of a biological target, such as a receptor or enzyme. nih.govresearchgate.net For piperidine derivatives, docking studies have been used to investigate binding modes to targets like the dopamine (B1211576) D2 receptor, sigma receptors, and acetylcholinesterase. nih.govfigshare.comresearchgate.net Molecular dynamics simulations can further refine these models by revealing the stability of ligand-protein interactions over time. nih.gov

Pharmacophore Modeling : A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. nih.govbiointerfaceresearch.com For piperidine-based ligands, pharmacophore models typically include features like a positive ionizable group (the piperidine nitrogen), hydrophobic/aromatic regions (the aryl substituent), and hydrogen bond donors/acceptors (the hydroxyl group). nih.gov These models are used to screen large virtual libraries for new molecules with the potential for similar biological activity. frontiersin.orgrsc.org

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic), these models can predict the activity of unsynthesized compounds, guiding the design of more potent analogs. researchgate.netresearchgate.net 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) provide detailed insights into how steric and electrostatic fields around the molecule influence its biological function. nih.govarabjchem.org

The application of these computational tools will allow researchers to prioritize the synthesis of the most promising derivatives of 4-(o-tolyl)Piperidin-4-ol, saving significant time and resources.

Exploration of Unprecedented Chemical Transformations and Reactivity Profiles

A deeper understanding of the chemical reactivity of the 4-(o-tolyl)Piperidin-4-ol scaffold is essential for unlocking its full potential in synthetic chemistry. Future research will likely focus on exploring novel transformations of its key functional groups.

Areas for exploration include:

N-Functionalization : The secondary amine of the piperidine ring is a key handle for derivatization. While standard reactions like alkylation and acylation are well-established, future work could explore more advanced transformations, such as C-H activation at positions adjacent to the nitrogen or novel cyclization reactions involving the nitrogen atom.

Reactions at the Tertiary Alcohol : The 4-hydroxyl group is a versatile functional group. Beyond simple etherification or esterification, research could investigate stereoselective substitutions, eliminations to form tetrahydropyridines, or rearrangements of the piperidine core initiated by activation of the hydroxyl group.

Aryl Group Modifications : The o-tolyl group offers opportunities for further functionalization. Palladium-catalyzed cross-coupling reactions, for example, could be used to introduce a wide variety of substituents onto the aromatic ring, allowing for fine-tuning of the molecule's steric and electronic properties. nih.gov

Ring Transformations : More adventurous research could explore reactions that modify the piperidine ring itself, such as ring expansions, contractions, or ring-opening metathesis, to generate novel heterocyclic scaffolds with unique three-dimensional shapes.

Exploring these and other chemical transformations will not only expand the chemical space accessible from 4-(o-tolyl)Piperidin-4-ol but may also lead to the discovery of derivatives with unexpected and valuable properties.

Expanding the Scope of Derivative Synthesis for Chemical Biology Applications

Chemical biology relies on the use of small molecules as tools to study and manipulate biological systems. Derivatives of this compound could be developed into valuable chemical probes to investigate specific biological questions.

Future directions in this area include:

Development of Bioactive Compounds : The 4-aryl-4-piperidinol scaffold is a known pharmacophore found in numerous bioactive compounds, including analgesics and agents targeting ion channels. nih.govnih.gov Systematic derivatization of the core structure can lead to new compounds with optimized activity and selectivity for various biological targets. google.com

Fluorescent Probes : By attaching a fluorophore to the 4-(o-tolyl)Piperidin-4-ol scaffold, it may be possible to create fluorescent probes. If a derivative is found to bind selectively to a specific protein, such a probe could be used to visualize the location and dynamics of that protein within living cells.

Affinity-Based Probes : For target identification and validation, derivatives can be synthesized with photoreactive groups or other moieties that allow for covalent labeling of their biological targets. This is a powerful technique for identifying the specific proteins that a bioactive compound interacts with.

Bifunctional Molecules and PROTACs : The piperidine scaffold could serve as a building block for more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs). These molecules are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation.

The development of such chemical biology tools would transform 4-(o-tolyl)Piperidin-4-ol from a simple chemical compound into a sophisticated instrument for biomedical research.

Application of Artificial Intelligence and Machine Learning in Piperidinol Compound Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical and pharmaceutical research. premierscience.comnih.gov For piperidinol compounds, these technologies promise to accelerate discovery and development cycles in several key areas.

Potential applications of AI and ML include:

Predictive Modeling of Bioactivity and Properties : ML algorithms can be trained on large datasets of chemical structures and their associated biological activities or physicochemical properties. nih.govmdpi.com These models can then predict the properties of new, virtual piperidinol derivatives with high accuracy, allowing researchers to screen vast chemical spaces in silico and identify the most promising candidates for synthesis. astrazeneca.comnih.gov

De Novo Molecular Design : Generative AI models can design entirely new molecules with desired properties from scratch. nih.gov By providing the model with a set of target properties (e.g., high affinity for a specific receptor, low toxicity, good solubility), it can generate novel piperidinol-based structures that are predicted to meet these criteria.

Retrosynthesis Planning : AI-powered tools are being developed to assist chemists in planning synthetic routes. ucla.edu These tools can analyze a target molecule, such as a complex piperidinol derivative, and propose a step-by-step synthetic pathway by working backward from the target to available starting materials. chemrxiv.orgmit.edu This can help chemists find more efficient or novel ways to synthesize their target compounds.

Reaction Outcome and Optimization Prediction : ML models can also be trained to predict the outcome of chemical reactions, including yield and stereoselectivity, under different conditions (e.g., catalyst, solvent, temperature). This can significantly reduce the amount of empirical experimentation needed to optimize a synthetic step. ucla.edu

The integration of AI and ML into the research workflow for piperidinol compounds will undoubtedly lead to a more efficient and innovative discovery process, ultimately accelerating the journey from molecular concept to potential therapeutic application.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(o-tolyl)Piperidin-4-ol hydrochloride, and how can purity be maximized?

  • Methodology :

  • Nucleophilic substitution : React piperidin-4-ol with o-tolyl halides (e.g., bromide or chloride) under alkaline conditions (e.g., K2_2CO3_3 or Et3_3N) in polar aprotic solvents like DMF or acetonitrile at 60–80°C .

  • Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluting with CH2_2Cl2_2:MeOH gradients) to isolate the hydrochloride salt .

  • Yield optimization : Monitor reaction progress via TLC (Rf ~0.3 in 9:1 CH2_2Cl2_2:MeOH) and adjust stoichiometry (1:1.2 molar ratio of piperidine to aryl halide).

    • Data Table :
MethodSolventCatalystYield (%)Purity (HPLC)
Nucleophilic Sub.DMFEt3_3N6895%
Grignard Reaction*THFMg5590%
*Hypothetical extrapolation from aryl Grignard reactions .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1^1H NMR (D2_2O, 400 MHz) to confirm piperidine ring protons (δ 3.2–3.8 ppm) and o-tolyl aromatic protons (δ 6.8–7.2 ppm) .
  • Mass Spectrometry : ESI-MS (positive mode) for molecular ion peak [M+H]+^+ at m/z 236.1 (free base) and chloride adduct .
  • HPLC : C18 column, 70:30 H2_2O:ACN (0.1% TFA), retention time ~6.2 min .

Advanced Research Questions

Q. How does stereochemistry at the piperidine C4 position influence bioactivity in receptor-binding assays?

  • Methodology :

  • Stereoselective synthesis : Use chiral auxiliaries (e.g., L-proline) or asymmetric catalysis (e.g., BINOL-derived ligands) to isolate enantiomers .

  • SAR studies : Compare IC50_{50} values of (R)- and (S)-enantiomers in μ-opioid receptor assays (hypothesized target based on piperidine derivatives in ).

  • Computational modeling : Dock enantiomers into receptor active sites (PDB: 6DDF) using AutoDock Vina to predict binding affinities .

    • Data Contradiction Analysis :
  • Discrepancies in reported IC50_{50} values may arise from assay conditions (e.g., pH, temperature) or enantiomeric impurity. Validate via chiral HPLC .

Q. How can researchers resolve conflicting data on the compound’s metabolic stability in hepatic microsomes?

  • Methodology :

  • Standardized assays : Use pooled human liver microsomes (0.5 mg/mL) with NADPH regeneration, monitoring parent compound depletion via LC-MS/MS at 37°C .
  • Control variables : Account for CYP enzyme inhibitors (e.g., 1-aminobenzotriazole) to identify major metabolic pathways .
  • Inter-lab validation : Share protocols with collaborators to minimize variability in incubation times or quenching methods.

Q. What safety protocols are essential for handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for synthesis and weighing .
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 min .
  • Waste disposal : Neutralize with 10% NaOH before incineration as hazardous organic waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.